Ethyl 3-bromo-2-oxobutanoate
Overview
Description
Ethyl 3-bromo-2-oxobutanoate is an organic compound with the molecular formula C₆H₉BrO₃. It is a colorless liquid that is soluble in organic solvents such as alcohols and ethers but insoluble in water . This compound is commonly used as an intermediate in organic synthesis, particularly in the preparation of various esters and other organic compounds .
Preparation Methods
Synthetic Routes and Reaction Conditions: Ethyl 3-bromo-2-oxobutanoate can be synthesized through the following steps:
Reaction of butane-2,3-dione with hydrogen bromide: This reaction produces 3-bromo-2,3-butanedione.
Reaction of 3-bromo-2,3-butanedione with ethyl carbonate: In the presence of a base catalyst, this reaction yields this compound.
Industrial Production Methods: The industrial production of this compound typically involves the same synthetic routes but on a larger scale. The reactions are carried out in large reactors with precise control over temperature and pressure to ensure high yield and purity of the product .
Types of Reactions:
Substitution Reactions: this compound can undergo nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles.
Reduction Reactions: The compound can be reduced to form ethyl 3-hydroxy-2-oxobutanoate.
Oxidation Reactions: It can be oxidized to form ethyl 3-bromo-2-oxobutanoic acid.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium ethoxide or potassium tert-butoxide in an alcohol solvent.
Reduction: Typical reducing agents include sodium borohydride or lithium aluminum hydride.
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Major Products Formed:
Substitution: Products vary depending on the nucleophile used.
Reduction: Ethyl 3-hydroxy-2-oxobutanoate.
Oxidation: Ethyl 3-bromo-2-oxobutanoic acid.
Scientific Research Applications
Ethyl 3-bromo-2-oxobutanoate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: It is used in the study of enzyme-catalyzed reactions and metabolic pathways.
Medicine: It serves as an intermediate in the synthesis of drugs and other therapeutic agents.
Industry: It is used in the production of fine chemicals and specialty materials.
Mechanism of Action
The mechanism of action of ethyl 3-bromo-2-oxobutanoate involves its reactivity as an electrophile due to the presence of the bromine atom. This makes it susceptible to nucleophilic attack, leading to various substitution reactions. The compound can also undergo reduction and oxidation reactions, which are facilitated by the presence of the carbonyl group .
Comparison with Similar Compounds
Ethyl 2-bromo-3-oxobutanoate: Similar in structure but with the bromine atom at a different position.
Ethyl 3-chloro-2-oxobutanoate: Similar but with a chlorine atom instead of bromine.
Ethyl 3-iodo-2-oxobutanoate: Similar but with an iodine atom instead of bromine.
Uniqueness: Ethyl 3-bromo-2-oxobutanoate is unique due to its specific reactivity profile, which is influenced by the position of the bromine atom and the carbonyl group. This makes it particularly useful in certain synthetic applications where other similar compounds may not be as effective .
Properties
IUPAC Name |
ethyl 3-bromo-2-oxobutanoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9BrO3/c1-3-10-6(9)5(8)4(2)7/h4H,3H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SIOIQIWIQSMQAG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=O)C(C)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9BrO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00455814 | |
Record name | ethyl 3-bromo-2-oxobutanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00455814 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
209.04 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
57332-84-0 | |
Record name | ethyl 3-bromo-2-oxobutanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00455814 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | ethyl 3-bromo-2-oxobutanoate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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